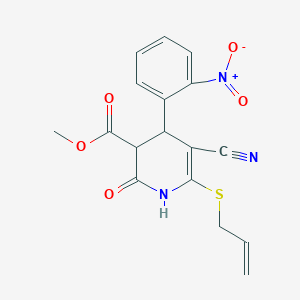![molecular formula C26H20FN3O4 B394562 2-({[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B394562.png)
2-({[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL][2-(4-FLUOROPHENYL)ETHYL]AMINO}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with a molecular formula of C26H20FN3O4 and a molecular weight of 457.5 g/mol This compound features a unique structure that includes two isoindole-1,3(2H)-dione moieties connected by a fluorophenethylamine linker
Preparation Methods
The synthesis of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methylamino]methyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactionsThe reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenethylamine moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl
Properties
Molecular Formula |
C26H20FN3O4 |
|---|---|
Molecular Weight |
457.5g/mol |
IUPAC Name |
2-[[(1,3-dioxoisoindol-2-yl)methyl-[2-(4-fluorophenyl)ethyl]amino]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H20FN3O4/c27-18-11-9-17(10-12-18)13-14-28(15-29-23(31)19-5-1-2-6-20(19)24(29)32)16-30-25(33)21-7-3-4-8-22(21)26(30)34/h1-12H,13-16H2 |
InChI Key |
WZVNIUUXWAOAMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(CCC3=CC=C(C=C3)F)CN4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(CCC3=CC=C(C=C3)F)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL (2E)-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2-[(PYRIDIN-3-YL)METHYLIDENE]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B394480.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B394481.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B394482.png)

![5-Acetyl-4-(2-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B394485.png)
![3'-(4-BROMO-3-METHYLPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B394489.png)


![5-cyano-2,4-dimethyl-6-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}-N-phenylnicotinamide](/img/structure/B394493.png)
![(2E)-6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B394494.png)



![methyl 4-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B394502.png)
